

# (S, R, S)-AHPC-PEG8-acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (S, R, S)-AHPC-PEG8-acid

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This technical guide provides an in-depth overview of the physicochemical properties of **(S, R, S)-AHPC-PEG8-acid**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

## Introduction

**(S, R, S)-AHPC-PEG8-acid** is a synthetic, bifunctional molecule that serves as a linker in the construction of PROTACs. It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) and a hydrophilic polyethylene glycol (PEG8) spacer, terminating in a carboxylic acid group.[\[1\]](#) [\[2\]](#)[\[3\]](#) This design allows for the covalent attachment of a target protein-binding ligand, thereby creating a complete PROTAC molecule. The PEG8 linker enhances the aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Properties

The key physicochemical properties of **(S, R, S)-AHPC-PEG8-acid** are summarized in the table below. This data is compiled from various suppliers and represents typical values.

Property	Value	Reference(s)
Molecular Formula	C <sub>42</sub> H <sub>66</sub> N <sub>4</sub> O <sub>14</sub> S	[1][4]
Molecular Weight	883.0 g/mol	[1][4]
CAS Number	2428400-60-4	[1][4]
Appearance	Solid	[5]
Purity	≥98%	[1][5][6]
Solubility	Soluble in Water, DMSO, DMF, Acetonitrile, and Methanol.	[1][5]
Storage Conditions	-20°C	[1][5][6]

## Experimental Protocols

The following sections detail representative experimental protocols for the characterization of **(S, R, S)-AHPC-PEG8-acid**. These are generalized methods and may require optimization for specific laboratory conditions and instrumentation.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **(S, R, S)-AHPC-PEG8-acid** by separating it from any impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade.

- Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.
- **(S, R, S)-AHPC-PEG8-acid** sample.

Procedure:

- Sample Preparation: Prepare a stock solution of **(S, R, S)-AHPC-PEG8-acid** in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a working concentration of around 0.1 mg/mL.
- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% FA (or TFA) in Water.
  - Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Column Temperature: 25°C.
  - Detection Wavelength: 214 nm and 254 nm.
  - Gradient Elution:
    - 0-5 min: 10% B
    - 5-25 min: 10% to 90% B (linear gradient)
    - 25-30 min: 90% B
    - 30-31 min: 90% to 10% B (linear gradient)
    - 31-35 min: 10% B (re-equilibration)

- Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of **(S, R, S)-AHPC-PEG8-acid** as the percentage of the main peak area relative to the total peak area.

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **(S, R, S)-AHPC-PEG8-acid**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- **(S, R, S)-AHPC-PEG8-acid** sample.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **(S, R, S)-AHPC-PEG8-acid** in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
- Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum.
  - Acquire a <sup>13</sup>C NMR spectrum.
  - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of protons and carbons.
- Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the NMR spectra. Compare the obtained data with the expected chemical structure of **(S, R, S)-AHPC-PEG8-acid** to confirm its identity. The characteristic peaks for the AHPC moiety, the PEG linker, and the terminal acid should be identifiable.

## Aqueous Solubility Assessment

Objective: To determine the approximate solubility of **(S, R, S)-AHPC-PEG8-acid** in an aqueous buffer.

Methodology: A common method for early-stage drug discovery is the kinetic solubility assay.

Instrumentation:

- 96-well microplate reader with a turbidimetric or nephelometric detection mode.
- Automated liquid handler (optional).

Reagents:

- Phosphate-buffered saline (PBS), pH 7.4.
- Dimethyl sulfoxide (DMSO).
- **(S, R, S)-AHPC-PEG8-acid** sample.

Procedure:

- Sample Preparation: Prepare a high-concentration stock solution of **(S, R, S)-AHPC-PEG8-acid** in DMSO (e.g., 10 mM).
- Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
- Addition to Aqueous Buffer: Add a small volume of each DMSO dilution to a larger volume of PBS in another 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
- Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking. Measure the turbidity or light scattering of each well using the microplate reader.
- Data Analysis: The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

## Stability Assessment

Objective: To evaluate the stability of **(S, R, S)-AHPC-PEG8-acid** under defined storage conditions.

Methodology: A short-term stability study in a relevant solvent.

Instrumentation:

- HPLC system as described in section 3.1.
- Incubators or environmental chambers.

Reagents:

- Solvent of interest (e.g., PBS, pH 7.4, or DMSO).
- **(S, R, S)-AHPC-PEG8-acid** sample.

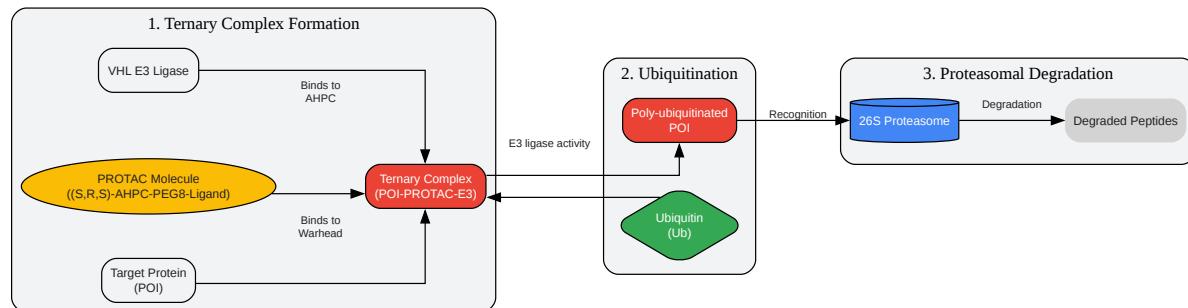
Procedure:

- Sample Preparation: Prepare a solution of **(S, R, S)-AHPC-PEG8-acid** in the solvent of interest at a known concentration.
- Storage: Aliquot the solution into several vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature).
- Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), remove an aliquot from each storage condition.
- HPLC Analysis: Analyze the samples by HPLC using the method described in section 3.1.
- Data Analysis: Compare the purity of the stored samples to the initial (time 0) sample. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability under those conditions.

## Mandatory Visualizations

## PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is the intended application for **(S, R, S)-AHPC-PEG8-acid**.

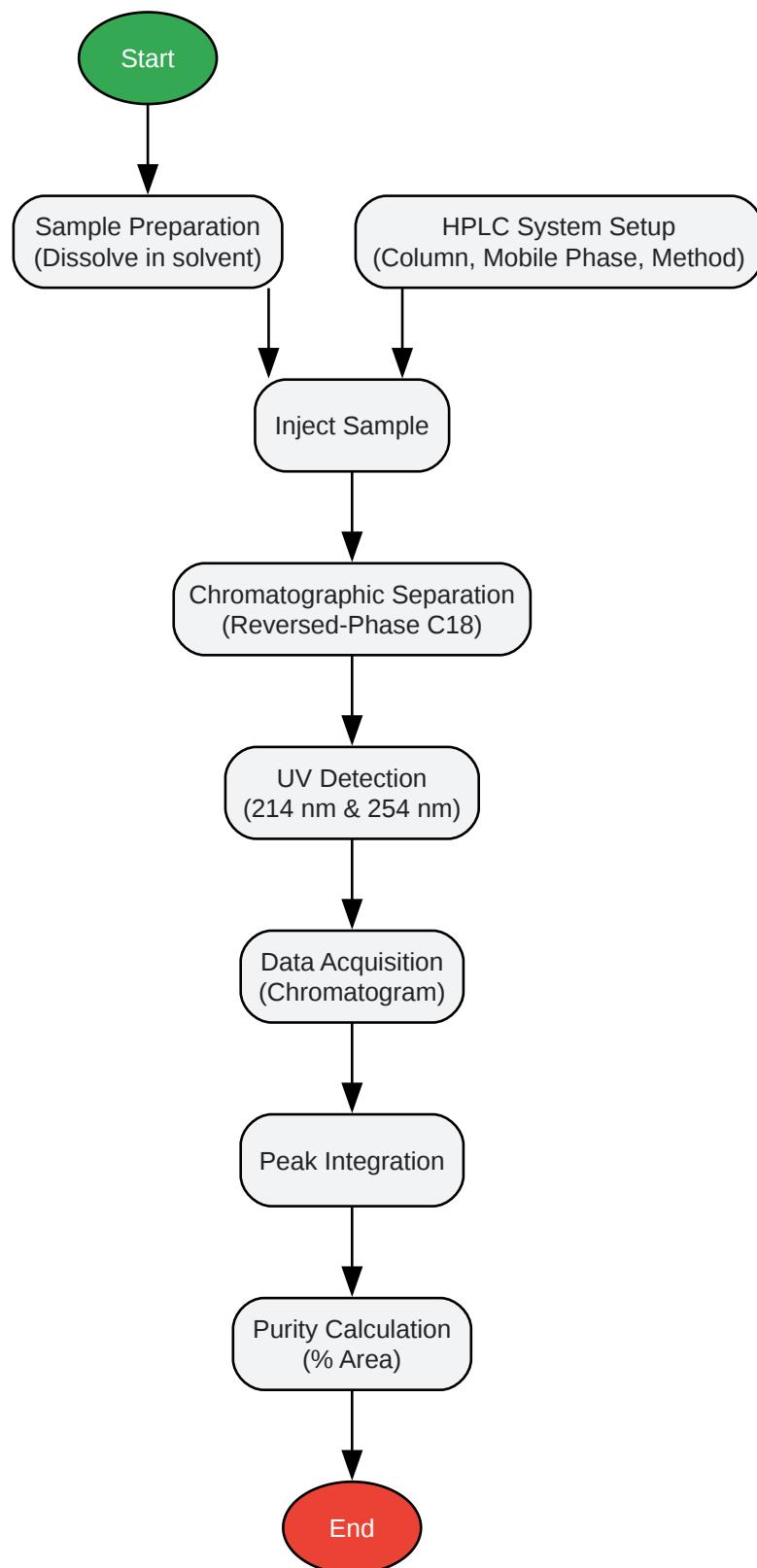


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### PROTAC Mechanism of Action

## Experimental Workflow for Purity Analysis

The diagram below outlines a typical experimental workflow for determining the purity of **(S, R, S)-AHPC-PEG8-acid** using HPLC.



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### HPLC Purity Analysis Workflow

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## References

- 1. pharmtech.com [pharmtech.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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